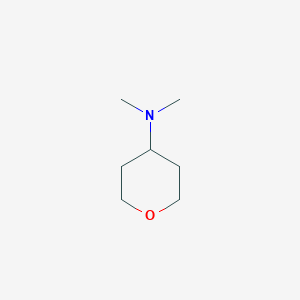

N,N-Dimethyltetrahydro-2H-pyran-4-amin

Übersicht

Beschreibung

“N,N-Dimethyltetrahydro-2H-pyran-4-amine” is a chemical compound with the molecular formula C7H15NO. It is also known as “4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine” with a CAS Number: 176445-80-0 .

Synthesis Analysis

The synthesis of a similar compound, “N,2,2-trimethyltetrahydro-2H-pyran-4-amine”, has been reported in the literature . The reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with aqueous methanamine, followed by reduction of the Schiff base thus obtained with sodium tetrahydridoborate gave N,2,2-trimethyltetrahydro-2H-pyran-4-amine .Molecular Structure Analysis

The molecular structure of “N,N-Dimethyltetrahydro-2H-pyran-4-amine” can be represented by the InChI code: 1S/C8H18N2O/c1-10(2)8(7-9)3-5-11-6-4-8/h3-7,9H2,1-2H3 .Physical And Chemical Properties Analysis

“N,N-Dimethyltetrahydro-2H-pyran-4-amine” is a liquid at room temperature . It has a molecular weight of 129.20 and a density of 0.9±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthese von heterocyclischen Verbindungen

N,N-Dimethyltetrahydro-2H-pyran-4-amin: dient als ein wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Sein Strukturmotiv findet sich in vielen Naturprodukten wieder und ist entscheidend für den Aufbau komplexer molekularer Architekturen . Die Fähigkeit der Verbindung, Valenzisomerisierung zu durchlaufen, macht sie zu einem vielseitigen Vorläufer in der organischen Synthese, insbesondere bei der Bildung von 2H-Pyranen, die in einer Vielzahl von biologisch aktiven Molekülen weit verbreitet sind .

Entwicklung von pharmazeutischen Arzneimitteln

In der pharmazeutischen Industrie wird This compound auf sein Potenzial in der Arzneimittelentwicklung untersucht. Seine strukturelle Flexibilität ermöglicht die Optimierung der pharmakokinetischen und pharmakodynamischen Eigenschaften, was es zu einem wertvollen Gerüst für die Entwicklung neuer Therapeutika macht .

Nanotechnologie und Wirkstoffabgabe

Die einzigartigen chemischen Eigenschaften der Verbindung werden im Bereich der Nanotechnologie erforscht, insbesondere für Wirkstofffreisetzungssysteme. Sie kann verwendet werden, um Nanopartikel zu erzeugen, die eine kontrollierte Freisetzung und gezielte Abgabe von bioaktiven Wirkstoffen ermöglichen, wodurch die Wirksamkeit von Medikamenten verbessert und die Nebenwirkungen reduziert werden .

Materialwissenschaft

This compound: ist auch in der Materialwissenschaft von Bedeutung. Seine Derivate können verwendet werden, um neuartige Materialien mit spezifischen thermischen und mechanischen Eigenschaften zu synthetisieren, die in verschiedenen Industrien von der Elektronik bis zur Luft- und Raumfahrt Anwendung finden .

Katalyse

Diese Verbindung spielt eine Rolle in der Katalyse, wo sie verwendet werden kann, um chemische Reaktionen zu erleichtern oder zu verbessern. Ihre Anwendung in katalytischen Prozessen ist wertvoll für die Entwicklung effizienterer und nachhaltigerer Syntheserouten in der chemischen Produktion .

Studien zur biologischen Aktivität

Aufgrund ihres Vorkommens in vielen Naturprodukten wird This compound auf seine biologische Aktivität untersucht. Forscher untersuchen seine Derivate auf potenzielle antibakterielle, antifungale und anticancerogene Eigenschaften, was zur Entdeckung neuer Behandlungen beiträgt .

Safety and Hazards

The safety data sheet for “4-(Aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid release to the environment .

Eigenschaften

IUPAC Name |

N,N-dimethyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8(2)7-3-5-9-6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFKTKLTADWXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436380 | |

| Record name | N,N-Dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38035-10-8 | |

| Record name | N,N-Dimethyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-tetrahydro-2H-pyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

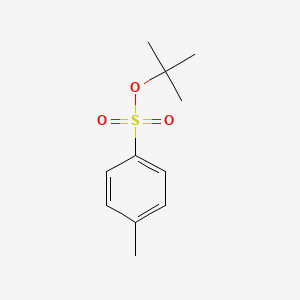

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Methylenebis[6-(2-hydroxy-5-methylbenzyl)-p-cresol]](/img/structure/B1588969.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)